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Compound of Interest

Compound Name: LNA-A(Bz) amidite

Cat. No.: B15588922 Get Quote

Welcome to our dedicated support center for Locked Nucleic Acid (LNA®) probes. This

resource is designed to assist researchers, scientists, and drug development professionals in

overcoming common challenges associated with LNA® probe design, with a specific focus on

avoiding secondary structure formation.

Troubleshooting Guides
Issue: Poor or No Signal in my Experiment
If you are experiencing weak or no signal in your application (e.g., in situ hybridization, qPCR),

it could be due to the formation of secondary structures within your LNA® probe, preventing it

from binding to the target sequence.

Troubleshooting Steps:

In Silico Analysis:

Predict Secondary Structures: Utilize oligo design software to predict the likelihood of

hairpin loops and self-dimer formation. Several online tools are available for this purpose.

[1][2]

Check Melting Temperature (Tm): Ensure the predicted Tm of any secondary structures is

significantly lower than the hybridization temperature of your experiment.

Probe Re-design:
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Shift LNA Positions: Avoid placing LNA bases in regions prone to self-complementarity.

Strategic placement of LNAs can disrupt hairpin formation.

Adjust LNA Density: While LNA modifications increase affinity, too many can lead to a

"sticky" probe with a higher propensity for self-dimerization.[3] A typical 18-mer probe

should not contain more than 8 LNA bases.[4]

Modify Probe Length: Shorter probes are less likely to form complex secondary structures.

Due to the high affinity of LNAs, probe length can often be reduced while maintaining a

high Tm.[5]

Experimental Optimization:

Increase Hybridization Temperature: If the predicted Tm of the secondary structure is

close to your hybridization temperature, increasing the experimental temperature may melt

the secondary structure, allowing the probe to bind to its target.

Optimize Probe Concentration: A lower probe concentration can reduce the chances of

intermolecular interactions (self-dimers).[6]

Issue: High Background or Non-Specific Signal
High background can be caused by LNA® probes binding to off-target sequences or forming

aggregates due to self-dimerization.

Troubleshooting Steps:

BLAST Sequence: Perform a BLAST search to ensure your probe sequence is specific to

your target and does not have significant homology to other sequences in your sample.

Review LNA Placement:

Avoid stretches of more than four consecutive LNA bases, as this can lead to very tight,

non-specific binding.[3][7][8]

Avoid placing LNA modifications near the 3' end of the probe.[4][7]

Optimize Washing Steps:
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Increase Stringency: Use higher temperatures and lower salt concentrations during your

post-hybridization washes to remove non-specifically bound probes.

Increase Wash Duration: Longer wash times can also help to reduce background signal.

Experimental Controls:

Negative Control Probe: Use a scrambled LNA® probe with the same base composition

but a different sequence to assess non-specific binding.

No-Probe Control: A sample without any probe should be included to determine the level

of autofluorescence or endogenous enzyme activity.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of secondary structure formation in LNA® probes?

A1: The primary causes are self-complementarity within the probe sequence, leading to

intramolecular hairpin formation, and intermolecular hybridization between two probe

molecules, resulting in self-dimers. The high binding affinity of LNA bases can exacerbate

these issues if not carefully considered during the design phase.[3][9]

Q2: How can I predict the likelihood of my LNA® probe forming secondary structures?

A2: Several bioinformatics tools can predict the secondary structure and self-annealing

potential of LNA®-containing oligonucleotides. We recommend using software that is

specifically designed for or takes into account the thermodynamic properties of LNA®

modifications for more accurate predictions.[1][2][10]

Q3: What are the key design guidelines to minimize secondary structure formation?

A3: To minimize secondary structures, follow these key design principles:

GC Content: Aim for a GC content between 30-60%.[3][4][8]

Avoid LNA Stretches: Do not include more than four consecutive LNA bases.[3][7][8]

Avoid G Stretches: Avoid runs of three or more consecutive G's.[3][8]
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Check for Self-Complementarity: Carefully examine your probe sequence for regions that

can fold back on themselves or bind to another probe molecule.

Strategic LNA Placement: Position LNA bases to disrupt potential secondary structures.

Avoid placing LNAs in palindromic sequences.

Q4: Can I experimentally validate the presence of secondary structures in my LNA® probe?

A4: Yes, you can use techniques such as a native polyacrylamide gel electrophoresis (PAGE)

based gel shift assay. A probe that forms a stable secondary structure will migrate differently

through the gel compared to a linear probe. You can also perform a melting temperature (Tm)

analysis using a UV spectrophotometer to observe the melting profile of your probe. A biphasic

melting curve may indicate the presence of secondary structures.

Data Presentation
Table 1: Impact of LNA® Modifications on Melting Temperature (Tm)

This table provides a general overview of the expected increase in melting temperature for

each LNA® monomer incorporated into a DNA oligonucleotide duplex. The actual Tm increase

is sequence-dependent.

Number of LNA® Monomers Approximate Tm Increase (°C) per LNA®

1 2 - 8 °C[5]

2-4 (in a 15-18mer probe) Sufficient to achieve a Tm of 65-70 °C[4]

Every 3rd base
Provides a good balance of increased affinity

and specificity[4]

Table 2: LNA® Probe Design Recommendations for Different Applications
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Application
Recommended
Probe Length

LNA® Placement
Strategy

Key
Considerations

qPCR Probes 15-18 nucleotides[4]

Substitute every third

base with LNA in the

central part of the

probe.[4]

Tm should be 5-10 °C

higher than the

primers.

In Situ Hybridization

(ISH)
14-24 nucleotides

LNA at every third

position is a good

starting point.

Optimize probe

concentration to

minimize background.

SNP Detection 12-15 nucleotides

Place 2-3 LNA bases

directly at the SNP

site.[4]

A single LNA

substitution at the

mismatch site can

significantly improve

discrimination.[4]

Experimental Protocols
Protocol 1: Melting Temperature (Tm) Analysis of LNA®
Probes by UV Spectrophotometry
This protocol allows for the experimental determination of the melting temperature of your

LNA® probe and can help identify the presence of secondary structures.

Materials:

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

Quartz cuvettes

LNA® probe

Complementary target DNA/RNA oligonucleotide

Melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

Procedure:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5850941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5850941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5850941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5850941/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:

Resuspend the LNA® probe and its complementary target to a final concentration of 1-2

µM each in the melting buffer.

For analyzing probe self-structure, prepare a sample with only the LNA® probe at the

same concentration.

Spectrophotometer Setup:

Set the spectrophotometer to monitor absorbance at 260 nm.

Set the temperature ramp rate to 0.5-1.0 °C per minute.

Set the temperature range to cover both the expected melting of the secondary structure

and the probe-target duplex (e.g., 20 °C to 95 °C).

Data Acquisition:

Place the cuvette in the holder and allow the temperature to equilibrate at the starting

temperature for 5 minutes.

Start the temperature ramp and record the absorbance at 260 nm as a function of

temperature.

Data Analysis:

Plot absorbance versus temperature.

The melting temperature (Tm) is the temperature at which 50% of the duplex has

dissociated, which corresponds to the midpoint of the sigmoidal melting curve.

The presence of multiple transitions (a biphasic curve) in the probe-only sample may

indicate the melting of a secondary structure followed by the melting of a self-dimer.

Protocol 2: Gel Shift Assay for Detecting LNA® Probe
Secondary Structures
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This protocol can be used to visualize the formation of secondary structures in LNA® probes.

Materials:

Native polyacrylamide gel (e.g., 15-20%)

TBE buffer (Tris/Borate/EDTA)

LNA® probe

Loading dye (non-denaturing)

Gel electrophoresis apparatus

Staining solution (e.g., SYBR® Gold) and imaging system

Procedure:

Sample Preparation:

Prepare your LNA® probe at a working concentration (e.g., 1-5 µM) in a suitable buffer

(e.g., TBE or a low-salt buffer).

Heat the probe to 95 °C for 5 minutes and then slowly cool to room temperature to allow

for the formation of secondary structures.

As a control, a sample can be kept on ice to minimize secondary structure formation.

Gel Electrophoresis:

Mix the probe samples with a non-denaturing loading dye.

Load the samples onto the native polyacrylamide gel.

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

The optimal voltage and run time will depend on the gel size and concentration.

Visualization:
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Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR® Gold) according to the

manufacturer's instructions.

Visualize the bands using a gel imaging system.

Interpretation:

A single, sharp band will represent the linear, unfolded probe.

The presence of additional, slower-migrating bands indicates the formation of secondary

structures (hairpins) or self-dimers. The mobility of these structures will be retarded

compared to the linear probe.

Mandatory Visualizations
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Caption: Formation of secondary structures in LNA probes.
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Caption: Troubleshooting workflow for LNA probe issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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